molecular formula C12H7Br2F2N B8402625 4,6-Dibromo-2-(2,4-difluorophenyl)-3-methylpyridine

4,6-Dibromo-2-(2,4-difluorophenyl)-3-methylpyridine

Cat. No. B8402625
M. Wt: 362.99 g/mol
InChI Key: ZHGRHBQAFPYVOR-UHFFFAOYSA-N
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Patent
US06809199B2

Procedure details

To a stirred solution of 2,4-dibromo-6-(2,4-difluorophenyl)-5-methylpyridin-3-amine (10 g, 26.4 mmol, 1 eq) in THF (100 mL) was added tert-butylnitrite (4.7 mL, 39.6 mmol, 1.5 eq). The solution warmed and gas evolution was evident. After 2 h, the mixture was heated to and maintained at 60° C. for 45 min. The mixture was cooled and concentrated in vacuo. The product was purified by flash column chromatography eluting with 2% Et2O in hexanes to give 4,6-dibromo-2-(2,4-difluorophenyl)-3-methylpyridine. Mass spectrum (ESI) 362.2 (M+1); 364.2 (M+3); 366.2 (M+5).
Name
2,4-dibromo-6-(2,4-difluorophenyl)-5-methylpyridin-3-amine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7](N)=[C:6]([Br:9])[C:5]([CH3:10])=[C:4]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=2[F:18])[N:3]=1.C(ON=O)(C)(C)C>C1COCC1>[Br:9][C:6]1[CH:7]=[C:2]([Br:1])[N:3]=[C:4]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=2[F:18])[C:5]=1[CH3:10]

Inputs

Step One
Name
2,4-dibromo-6-(2,4-difluorophenyl)-5-methylpyridin-3-amine
Quantity
10 g
Type
reactant
Smiles
BrC1=NC(=C(C(=C1N)Br)C)C1=C(C=C(C=C1)F)F
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution warmed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to and
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 2% Et2O in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=NC(=C1)Br)C1=C(C=C(C=C1)F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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